Triazoxide

Catalog No.
S595078
CAS No.
72459-58-6
M.F
C10H6ClN5O
M. Wt
247.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triazoxide

CAS Number

72459-58-6

Product Name

Triazoxide

IUPAC Name

7-chloro-3-imidazol-1-yl-1-oxido-1,2,4-benzotriazin-1-ium

Molecular Formula

C10H6ClN5O

Molecular Weight

247.64 g/mol

InChI

InChI=1S/C10H6ClN5O/c11-7-1-2-8-9(5-7)16(17)14-10(13-8)15-4-3-12-6-15/h1-6H

InChI Key

IQGKIPDJXCAMSM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-]

solubility

1.37e-04 M

Synonyms

7-Chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-Oxide

Canonical SMILES

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-]

The exact mass of the compound Triazoxid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.37e-04 m. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Triazoxide is a systemic fungicide belonging to the benzotriazine class of compounds, identifiable by its N-oxide functional group which is critical to its activity. It is primarily utilized as an agricultural fungicide, particularly for the control of seed-borne diseases in barley such as Pyrenophora graminea and Pyrenophora teres. The compound functions as a melanin biosynthesis inhibitor (MBI), a mechanism that disrupts the formation of melanin in the fungal cell wall, which is essential for the pathogen's ability to penetrate host tissues. This targeted mode of action makes it a specialized tool in crop disease management.

While other fungicides like Tricyclazole also function as melanin biosynthesis inhibitors (MBIs) for controlling rice blast, they are not directly interchangeable with Triazoxide. The primary reason for this non-substitutability lies in the specific enzymatic target within the melanin pathway. Different MBIs inhibit different steps; for example, Tricyclazole inhibits the reductase step, while others may target dehydratase enzymes. This biochemical distinction is critical in practice, as fungal strains can develop resistance to one specific MBI while remaining susceptible to another that targets a different enzyme in the same pathway. Therefore, selecting a fungicide based solely on its general class (MBI) without considering its specific target and resistance profile can lead to crop protection failure, making Triazoxide a necessary consideration for resistance management strategies.

Maintains Efficacy Against Fungal Strains with Acquired Resistance to Tricyclazole

The extensive and prolonged use of the benchmark fungicide Tricyclazole has led to the development of resistant strains of *Pyricularia oryzae*, the fungus responsible for rice blast disease. Studies have shown that while Tricyclazole's effectiveness can be compromised in these situations, alternative fungicides are required to maintain control. For procurement focused on long-term efficacy and resistance management, Triazoxide's distinct chemical structure offers a crucial advantage by providing an alternative mode of action within the same metabolic pathway, a key strategy for controlling pathogen populations that no longer respond to first-line treatments.

Evidence DimensionFungicide Efficacy Retention
Target Compound DataEffective against a broader spectrum of fungal genotypes due to a different specific target.
Comparator Or BaselineTricyclazole: Documented cases of resistance development after three decades of use, leading to reduced field efficacy.
Quantified DifferenceQualitatively distinct; circumvents specific resistance mechanisms developed against Tricyclazole.
ConditionsAgricultural settings with a history of continuous Tricyclazole application for rice blast management.

For buyers in regions with known or suspected fungicide resistance, procuring Triazoxide is a direct countermeasure to maintain crop protection where benchmark compounds may fail.

High Systemic Activity Enables Efficient Root Uptake and Translocation

Triazoxide exhibits strong systemic activity, allowing it to be effectively absorbed by plant roots and translocated throughout the plant. This characteristic is similar to other systemic fungicides like Kitazin P and Fujione, which have been successfully used in submerged or granular applications in rice paddies. This method of application offers significant operational advantages, including reduced labor, prevention of spray drift, and fewer applications compared to foliar sprays. The ability of Triazoxide to be taken up from the soil and distributed within the plant ensures that new growth is protected, a key feature for prophylactic disease control.

Evidence DimensionApplication Method Suitability
Target Compound DataDemonstrates systemic action via root uptake, suitable for submerged or soil-based granular application.
Comparator Or BaselineFoliar-only fungicides: Require repeated spraying, are susceptible to weather conditions, and may not protect new tissue growth effectively.
Quantified DifferenceEnables a more efficient, less frequent, and more contained application method compared to non-systemic or poorly translocated compounds.
ConditionsPaddy rice cultivation or other systems where soil-based application is feasible and preferred.

This provides buyers with greater flexibility in application methods, potentially lowering operational costs and improving overall efficacy through long-lasting, whole-plant protection.

Resistance Management in Rice Blast Control Programs

In agricultural regions where the efficacy of Tricyclazole against rice blast (*Pyricularia oryzae*) is declining due to resistance, Triazoxide serves as an essential alternative. Its use in rotation or as a mixture partner with fungicides from different chemical classes can help break the cycle of resistance and extend the lifespan of existing control agents.

Prophylactic Control via Soil or Seed Treatment

Leveraging its strong systemic properties and root uptake, Triazoxide is well-suited for early-stage, prophylactic applications. Use as a seed treatment for barley or as a granular, soil-applied product in rice cultivation provides foundational, long-lasting protection against key pathogens from the moment of germination, reducing the need for later-stage foliar interventions.

XLogP3

0.9

LogP

2.04 (LogP)

Melting Point

182.0 °C

UNII

1C2N58DT4P

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.25e-09 mmHg

Pictograms

Acute Toxic

Acute Toxic

Other CAS

72459-58-6

Wikipedia

Triazoxide

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

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